molecular formula C12H11N2OS+ B289621 4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde

4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde

Cat. No.: B289621
M. Wt: 231.3 g/mol
InChI Key: VQYRZZSYTUTGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde is a diazepine.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Novel Derivative Synthesis : The compound has been utilized in the synthesis of novel fused derivatives like 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine via a Ugi–Smiles coupling, demonstrating its utility in creating complex molecular structures (Saeedi, Mahdavi, Foroumadi, & Shafiee, 2013).

  • Facilitating Chemical Reactions : The compound's reactivity with various nucleophilic reagents, such as hydrazine hydrate and phenyl hydrazine, has been explored to create new thiazolo derivatives, highlighting its versatility in chemical synthesis (Rady, 2008).

Pharmacological Properties

  • Potential Anticonvulsant Effects : Certain derivatives of the compound have been evaluated for their anticonvulsant effects, showing potential utility in treating conditions like epilepsy (Zappalà et al., 2000).

  • Exploring Noncompetitive AMPA Receptor Antagonists : Research indicates that some derivatives can act as potent noncompetitive 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionate (AMPA) receptor antagonists, important for developing new anticonvulsant therapies (Gitto et al., 2003).

  • Anti-Inflammatory Applications : Tricyclic derivatives of the compound have shown significant anti-inflammatory effects in mice, suggesting potential applications in developing new anti-inflammatory medications (Fruscella et al., 2001).

Theoretical Studies

  • Mechanistic Insights : Computational studies have been employed to understand the mechanisms of reactions involving derivatives of this compound, like hydrazinolysis, offering insights into their chemical behavior and potential applications (Okovytyy et al., 2009).

Properties

Molecular Formula

C12H11N2OS+

Molecular Weight

231.3 g/mol

IUPAC Name

4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carbaldehyde

InChI

InChI=1S/C12H11N2OS/c15-9-13-6-5-12-14(7-8-16-12)11-4-2-1-3-10(11)13/h1-4,7-9H,5-6H2/q+1

InChI Key

VQYRZZSYTUTGOW-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C=O

Canonical SMILES

C1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde
Reactant of Route 2
4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde
Reactant of Route 3
4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde
Reactant of Route 4
4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde
Reactant of Route 5
4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde
Reactant of Route 6
4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde

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